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Compound Name: PLX647

Cat. No.: B1678903 Get Quote

Technical Support Center: PLX647
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of the kinase

inhibitor PLX647.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PLX647?

A1: PLX647 is a potent, orally active dual inhibitor of FMS-like tyrosine kinase 3 (FMS) and KIT

kinase.[1][2] It binds to the auto-inhibited state of both kinases.[1]

Q2: Does PLX647 have known off-target effects on other kinases?

A2: Yes, while PLX647 is highly selective, it has been shown to inhibit a small number of other

kinases, particularly at higher concentrations. In a screening panel of 400 kinases, only nine

were inhibited by more than 50% when exposed to a 1 µM concentration of PLX647.[1] The

most significant off-targets identified are FLT3 and KDR.[1][2]

Q3: What are the IC50 values of PLX647 for its primary and major off-targets?

A3: The half-maximal inhibitory concentrations (IC50) for PLX647 against its primary and key

off-target kinases have been determined through in vitro enzymatic assays and are

summarized in the table below.
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Q4: How can I experimentally determine the off-target profile of PLX647 in my own

experimental system?

A4: Several methods can be employed to determine the kinase selectivity profile of PLX647. A

common and comprehensive approach is to perform a kinase panel screening using a

competitive binding assay, such as the KINOMEscan™ platform, or a series of biochemical

kinase activity assays. A detailed, representative protocol for a biochemical kinase inhibition

assay is provided in the "Experimental Protocols" section of this guide.

Q5: What are some common issues to be aware of when performing kinase inhibitor profiling

assays?

A5: Researchers may encounter several challenges during kinase inhibitor profiling. These can

include compound interference with the assay signal (e.g., fluorescence), non-specific inhibition

due to compound aggregation or reactivity, and the use of inappropriate ATP concentrations

which can affect the apparent inhibitor potency. It is crucial to include proper controls, such as a

known inhibitor for each kinase and a vehicle control (e.g., DMSO), to ensure data quality.

Data Presentation: Kinase Inhibition Profile of
PLX647
The following table summarizes the in vitro enzymatic inhibitory potency of PLX647 against its

primary targets and key off-target kinases.

Kinase Target IC50 (nM) Target Type Reference

KIT 16 Primary [1][2]

FMS 28 Primary [1][2]

FLT3 91 Off-Target [1][2]

KDR (VEGFR2) 130 Off-Target [1][2]

Other Kinases >300 Off-Target [1]
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Protocol: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a detailed methodology for determining the inhibitory activity of PLX647
against a panel of kinases using a luminescence-based assay that quantifies ATP consumption

(e.g., ADP-Glo™ Kinase Assay).

Materials:

Purified recombinant kinases of interest

Kinase-specific substrates (peptides or proteins)

PLX647 stock solution (e.g., 10 mM in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP solution

ADP-Glo™ Kinase Assay Kit (or equivalent)

White, opaque 384-well assay plates

Multichannel pipettes or automated liquid handler

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation:

Prepare a serial dilution of PLX647 in DMSO. For a 10-point dose-response curve, a 3-

fold dilution series starting from 1 mM is recommended.

Further dilute the compound serial dilutions into the kinase assay buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept constant and

low (e.g., ≤ 1%).
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Kinase Reaction:

Add 2.5 µL of the diluted PLX647 or vehicle (DMSO in assay buffer) to the wells of a 384-

well plate.

Add 2.5 µL of the kinase/substrate mixture (pre-mixed in kinase assay buffer) to each well

to initiate the reaction. The final kinase and substrate concentrations should be optimized

for each specific kinase, ideally with the substrate concentration at or near its Km.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The

incubation time should be within the linear range of the kinase reaction.

ATP Depletion and ADP Conversion:

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Luminescence Signal Generation:

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and subsequently generate a luminescent signal via a luciferase reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.

Data Acquisition and Analysis:

Measure the luminescence signal in each well using a plate reader.

The luminescence signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the percent inhibition for each PLX647 concentration relative to the vehicle

control (0% inhibition) and a no-kinase control (100% inhibition).
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Plot the percent inhibition versus the logarithm of the PLX647 concentration and fit the

data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the

IC50 value for each kinase.
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Caption: Signaling pathways primarily and secondarily inhibited by PLX647.
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Caption: Experimental workflow for biochemical kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. reactionbiology.com [reactionbiology.com]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Potential off-target effects of PLX647 on other kinases].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678903#potential-off-target-effects-of-plx647-on-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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